Protizinic acid and aspirin
CAS No.: 72360-92-0
Cat. No.: VC19385682
Molecular Formula: C26H25NO7S
Molecular Weight: 495.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72360-92-0 |
|---|---|
| Molecular Formula | C26H25NO7S |
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | 2-acetyloxybenzoic acid;2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12) |
| Standard InChI Key | RNBWPORDGUFWRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Protizinic acid and aspirin exist as a mixture of two distinct molecular entities. Aspirin, or acetylsalicylic acid, has the molecular formula and a molecular weight of 180.16 g/mol. Protizinic acid, with the formula , contributes a phenothiazine backbone modified with methoxy and methyl groups. The combined molecular weight of the mixture is 495.5 g/mol .
Molecular Descriptors and Stereochemistry
The compound’s structural complexity is evident in its SMILES notation:
This string encodes the acetylated salicylic acid moiety alongside the protizinic acid component, which features a phenothiazine ring system with a methoxy group at position 7 and a methyl group at position 10 . The InChIKey RNBWPORDGUFWRB-UHFFFAOYSA-N uniquely identifies the mixture’s stereochemical configuration, though conformational analysis is limited due to its status as a salt or mixture .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 6 |
| Topological Polar Surface | 139 Ų |
Pharmacological Mechanisms
Aspirin’s Role in COX Inhibition
Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), suppressing thromboxane A2 () synthesis in platelets. promotes vasoconstriction and platelet aggregation, and its inhibition underpins aspirin’s antithrombotic effects . A dose of 160–325 mg achieves >90% COX-1 suppression, persisting for the platelet’s 7–10 day lifespan . Higher doses additionally inhibit vascular endothelial COX-2, reducing prostacyclin (), a vasodilator with antiplatelet activity . This duality explains the preferential use of low-dose aspirin (75–100 mg/day) for cardiovascular prophylaxis .
Clinical Applications and Dosage Considerations
Approved Uses of Aspirin
Aspirin is indicated for:
-
Analgesia: Relief of mild-to-moderate pain (e.g., headaches, musculoskeletal pain) at 325–650 mg every 4–6 hours .
-
Antipyresis: Fever reduction in adults and children over 12 years .
-
Anti-inflammatory Management: Arthritis treatment at doses up to 4 g/day .
-
Cardiovascular Prophylaxis: 75–100 mg/day for secondary prevention of myocardial infarction and stroke .
Table 2: Aspirin Dosage Forms and Strengths
| Formulation | Strengths (mg) |
|---|---|
| Immediate-release | 81, 325, 500 |
| Delayed-release | 162, 325, 500 |
| Chewable | 75, 81 |
| Extended-release | 162.5 (Durlaza®) |
Protizinic Acid Combination Rationale
Future Research Directions
Synergistic Mechanisms
Investigations into COX-independent pathways, such as NF-κB or MAPK signaling, could reveal novel anti-inflammatory synergies between aspirin and protizinic acid .
Metabolic Interactions
Protizinic acid’s impact on aspirin metabolism via cytochrome P450 (e.g., CYP2C9) modulation warrants study, as altered acetylsalicylic acid clearance could influence dosing regimens .
Clinical Trials
Randomized controlled trials comparing the protizinic acid-aspirin combination to aspirin monotherapy are needed to validate efficacy in conditions like rheumatoid arthritis or secondary thromboprophylaxis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume